molecular formula C12H15NO2 B8544580 benzyl N-(2-methylprop-2-en-1-yl)carbamate

benzyl N-(2-methylprop-2-en-1-yl)carbamate

Cat. No.: B8544580
M. Wt: 205.25 g/mol
InChI Key: GKNXUPRFLLYLKB-UHFFFAOYSA-N
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Description

benzyl N-(2-methylprop-2-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the carbamate, and a 2-methyl-2-propenyl group attached to the nitrogen atom as well.

Preparation Methods

Synthetic Routes and Reaction Conditions

benzyl N-(2-methylprop-2-en-1-yl)carbamate can be synthesized through a reaction between benzyl chloroformate and 2-methyl-2-propenylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of benzyl n-(2-methyl-2-propenyl)carbamate may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

benzyl N-(2-methylprop-2-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

benzyl N-(2-methylprop-2-en-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of benzyl n-(2-methyl-2-propenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The benzyl and 2-methyl-2-propenyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the 2-methyl-2-propenyl group.

    Methyl carbamate: Contains a methyl group instead of a benzyl group.

    Ethyl carbamate: Contains an ethyl group instead of a benzyl group.

Uniqueness

benzyl N-(2-methylprop-2-en-1-yl)carbamate is unique due to the presence of both benzyl and 2-methyl-2-propenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

benzyl N-(2-methylprop-2-enyl)carbamate

InChI

InChI=1S/C12H15NO2/c1-10(2)8-13-12(14)15-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,13,14)

InChI Key

GKNXUPRFLLYLKB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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